N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide
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Overview
Description
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide is a synthetic organic compound that features a pyridine ring, an imidazole ring, and a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the imidazole ring.
Alkylation: The imidazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl linker.
Amidation: The final step involves the reaction of the alkylated imidazole derivative with cinnamoyl chloride in the presence of a base to form the cinnamamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The pyridine and imidazole rings can be oxidized under strong oxidative conditions.
Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine and imidazole rings.
Reduction: The corresponding amine derivative of the cinnamamide moiety.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The pyridine and imidazole rings may facilitate binding to metal ions or active sites of enzymes, while the cinnamamide moiety could interact with hydrophobic regions of proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the imidazole ring.
3-bromoimidazo[1,2-a]pyridines: These compounds contain both the pyridine and imidazole rings but differ in the substitution pattern and lack the cinnamamide moiety.
Uniqueness
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cinnamamide is unique due to the combination of the pyridine, imidazole, and cinnamamide moieties in a single molecule. This unique structure may confer specific biological activities and make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-18(10-9-16-6-2-1-3-7-16)21-12-14-23-15-13-22-19(23)17-8-4-5-11-20-17/h1-11,13,15H,12,14H2,(H,21,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLDTSXCAJJBOO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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